- Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues, Journal of Biological Chemistry, 2013, 288(32), 23212-23224

Cas no 111003-33-9 ((-)Taxifolin)

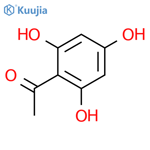

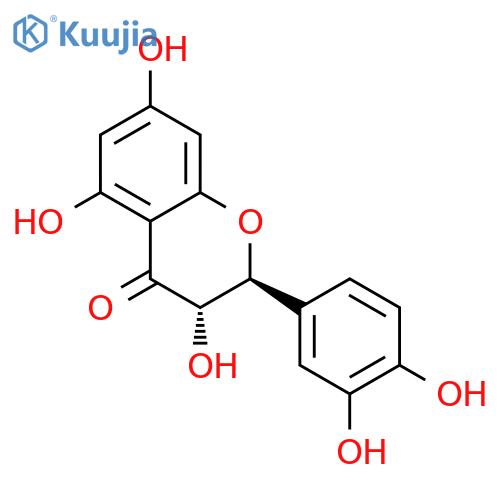

(-)Taxifolin structure

Nome del prodotto:(-)Taxifolin

(-)Taxifolin Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-

- (-)-Dihydroquercetin

- (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

- (-)-Taxifolin

- Dihydroquercetin, (-)-(2S,3S)-

- CHEMBL209462

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one

- Q27104486

- SCHEMBL296323

- (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE

- Taxifolin, (-)-

- FS-7733

- 111003-33-9

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

- AKOS040756475

- DH2

- UNII-7IV7P3JAR3

- 7IV7P3JAR3

- (-)Taxifolin

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-

- (2S,3S)-TRANS-DIHYDROQUERCETIN

- CS-0085948

- HY-N0136B

- CHEBI:41963

- DA-59415

- 17654-26-1

-

- Inchi: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1

- Chiave InChI: CXQWRCVTCMQVQX-CABCVRRESA-N

- Sorrisi: C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Proprietà calcolate

- Massa esatta: 304.05826

- Massa monoisotopica: 304.05830272g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 5

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 22

- Conta legami ruotabili: 1

- Complessità: 428

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 127Ų

- XLogP3: 1.5

Proprietà sperimentali

- Colore/forma: Powder

- Densità: 1.702±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 232-234 ºC (ethanol )

- Solubilità: Molto leggermente solubile (0,97 g/l) (25°C),

- PSA: 127.45

(-)Taxifolin Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | T100078-5mg |

(-)Taxifolin |

111003-33-9 | 5mg |

$798.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76840-5mg |

(-)-Dihydroquercetin |

111003-33-9 | 5mg |

¥2998.0 | 2021-09-09 | ||

| TRC | T100078-25mg |

(-)Taxifolin |

111003-33-9 | 25mg |

$ 3000.00 | 2023-09-06 | ||

| Key Organics Ltd | FS-7733-5mg |

(-)-Dihydroquercetin |

111003-33-9 | >95% | 5mg |

£497.72 | 2025-02-09 | |

| TRC | T100078-1mg |

(-)Taxifolin |

111003-33-9 | 1mg |

$173.00 | 2023-05-17 | ||

| TRC | T100078-10mg |

(-)Taxifolin |

111003-33-9 | 10mg |

$1378.00 | 2023-05-17 |

(-)Taxifolin Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:NaH, S:DMF, 1 h, 0°C → rt

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1C:H2SO4, S:MeOH, 1 h, rt

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

Riferimento

- Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside, Synlett, 2020, 31(11), 1097-1101

Metodo di produzione 3

Condizioni di reazione

1.1R:K2CO3, S:Me2CO, rt → 5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

Riferimento

- Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929

(-)Taxifolin Raw materials

(-)Taxifolin Preparation Products

(-)Taxifolin Letteratura correlata

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

Fornitori consigliati

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

pengshengyue

Membro d'oro

CN Fornitore

Grosso